molecular formula C17H22N6O6S2 B13855758 Lamivudine Dimer

Lamivudine Dimer

Cat. No.: B13855758
M. Wt: 470.5 g/mol
InChI Key: FFUUGVLVHXYVFJ-BYNSBNAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lamivudine Dimer involves multiple steps, starting from the basic Lamivudine molecule. One common method involves the enantioselective synthesis of Lamivudine from L-menthyl-glyoxylate, which uses L-menthol as a chiral auxiliary . The synthesis is carried out in two ways:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow methodologies to ensure high yield and purity. The ozonolysis of dimenthyl maleate is often transposed to continuous flow conditions, resulting in conversion and selectivity above 99% .

Chemical Reactions Analysis

Types of Reactions

Lamivudine Dimer undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as ozone and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, ozonolysis of dimenthyl maleate produces L-menthyl-glyoxylate, a key intermediate in the synthesis of Lamivudine .

Scientific Research Applications

Lamivudine Dimer has a wide range of scientific research applications, including:

Mechanism of Action

Lamivudine Dimer exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B viruses. The compound is phosphorylated intracellularly to its active 5’-triphosphate metabolite, which is then incorporated into viral DNA by the reverse transcriptase enzyme, resulting in DNA chain termination .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H22N6O6S2

Molecular Weight

470.5 g/mol

IUPAC Name

1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-4-[[[1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]pyrimidin-2-one

InChI

InChI=1S/C17H22N6O6S2/c24-5-14-28-12(7-30-14)22-3-1-10(20-16(22)26)18-9-19-11-2-4-23(17(27)21-11)13-8-31-15(6-25)29-13/h1-4,12-15,24-25H,5-9H2,(H,18,20,26)(H,19,21,27)/t12-,13-,14+,15+/m0/s1

InChI Key

FFUUGVLVHXYVFJ-BYNSBNAKSA-N

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)NCNC3=NC(=O)N(C=C3)[C@@H]4CS[C@@H](O4)CO

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)NCNC3=NC(=O)N(C=C3)C4CSC(O4)CO

Origin of Product

United States

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